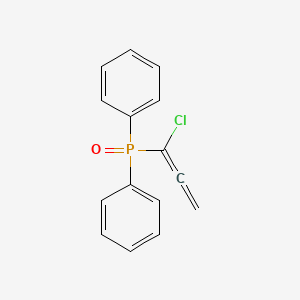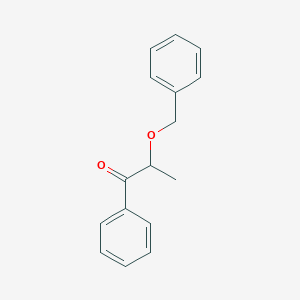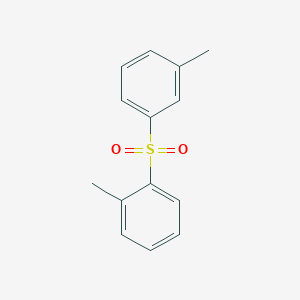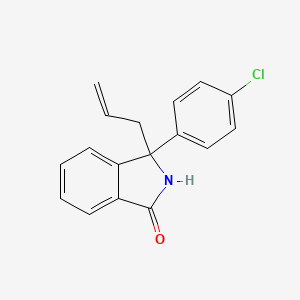![molecular formula C19H14BrCl B14597111 1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene CAS No. 59346-13-3](/img/structure/B14597111.png)
1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a chlorine atom, and a methylene group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene typically involves the reaction of 2-bromobenzaldehyde with chlorobenzene in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions or amines.
Electrophilic Aromatic Substitution Reactions: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding quinones or reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of phenols or amines.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
科学的研究の応用
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,1’-[(2-Chlorophenyl)(chloro)methylene]dibenzene
- 1,1’-[(2-Bromophenyl)(fluoro)methylene]dibenzene
- 1,1’-[(2-Bromophenyl)(methyl)methylene]dibenzene
Uniqueness
1,1’-[(2-Bromophenyl)(chloro)methylene]dibenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and properties. This combination of substituents allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
特性
CAS番号 |
59346-13-3 |
|---|---|
分子式 |
C19H14BrCl |
分子量 |
357.7 g/mol |
IUPAC名 |
1-bromo-2-[chloro(diphenyl)methyl]benzene |
InChI |
InChI=1S/C19H14BrCl/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChIキー |
FOAFRRBRTHRVBN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
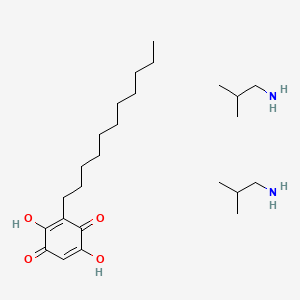
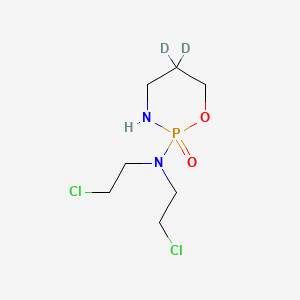
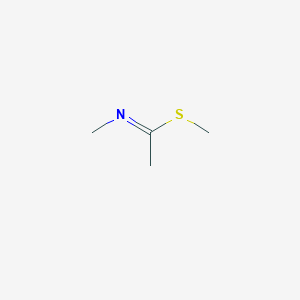
![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)
![N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine](/img/structure/B14597073.png)

